Suzuki-Miyaura Cross-Coupling Selectivity: 2-Fluoropyrimidine vs. 2-Chloropyrimidine
In palladium-catalyzed Suzuki-Miyaura reactions, 2-fluoropyrimidine is not a suitable substrate, whereas 2-chloropyrimidine is explicitly preferred. This study establishes that the C-F bond is unreactive under standard Suzuki conditions, making 2-chloropyrimidine the necessary choice for biaryl synthesis [1].
| Evidence Dimension | Reactivity in Pd-catalyzed Suzuki Coupling |
|---|---|
| Target Compound Data | Not a viable substrate; reaction fails or yields are negligible |
| Comparator Or Baseline | 2-Chloropyrimidine: Preferable substrate |
| Quantified Difference | Qualitative distinction; one is a preferred substrate, the other is not. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions (e.g., Pd catalyst, base, boronic acid, thermal heating) |
Why This Matters
This demonstrates that 2-fluoropyrimidine is NOT a substitute for 2-chloropyrimidine in Suzuki couplings, which is critical knowledge for procurement to avoid failed reactions.
- [1] Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. View Source
